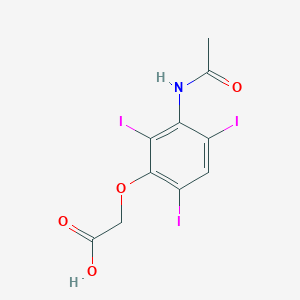
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is an organic compound characterized by the presence of three iodine atoms, an acetamido group, and a phenoxyacetic acid moiety. This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by the introduction of an acetamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acetamido group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include deiodinated derivatives, substituted phenoxyacetic acids, and oxidized carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in radiolabeling studies due to its high iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiographic procedures.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid involves its interaction with molecular targets through its iodine atoms and acetamido group. The iodine atoms can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid
- 3-Acetamido-2,4,6-triiodophenol
- 3-Acetamido-2,4,6-triiodophenylacetic acid
Uniqueness
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is unique due to its specific structural features, including the phenoxyacetic acid moiety, which distinguishes it from other iodinated compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
61052-33-3 |
|---|---|
Molekularformel |
C10H8I3NO4 |
Molekulargewicht |
586.89 g/mol |
IUPAC-Name |
2-(3-acetamido-2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C10H8I3NO4/c1-4(15)14-9-5(11)2-6(12)10(8(9)13)18-3-7(16)17/h2H,3H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IJQNCMOVPZPIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


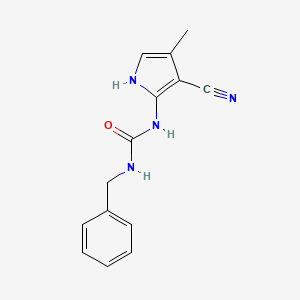

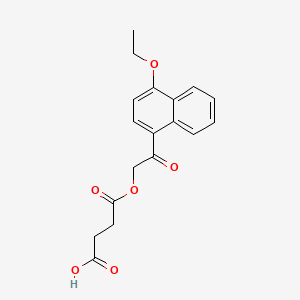

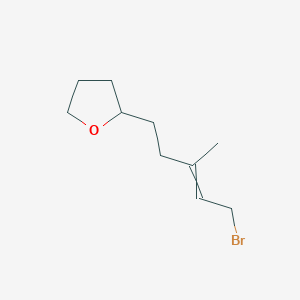
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
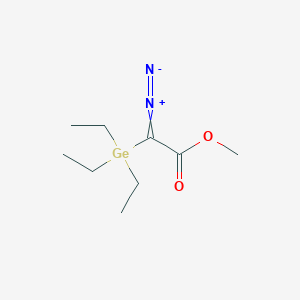

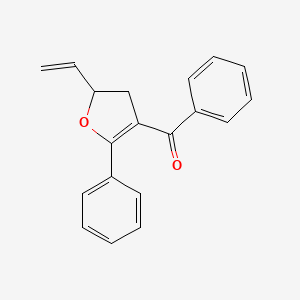
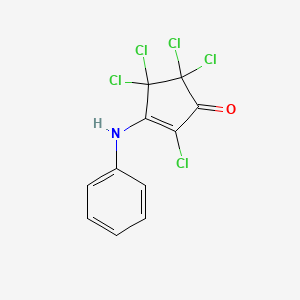
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
